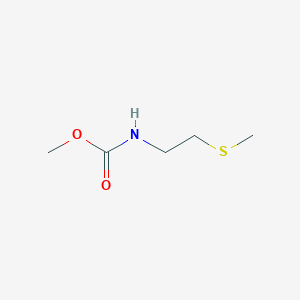

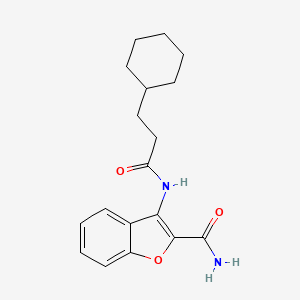

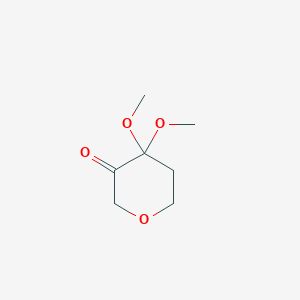

![molecular formula C24H19N3O2 B2841829 indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone CAS No. 879915-96-5](/img/structure/B2841829.png)

indolin-1-yl(1-phenyl-4,5-dihydro-1H-furo[2,3-g]indazol-3-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .

Molecular Structure Analysis

Indole is known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .科学的研究の応用

Synthesis and Catalytic Applications

The synthesis of (S)-α,α-diphenyl-(indolin-2-yl)methanol, a compound related to the chemical structure , demonstrates the utility of chiral oxazaborolidine catalysts for enantioselective borane reductions of prochiral ketones. This showcases the compound's relevance in synthesizing chiral secondary alcohols, highlighting its importance in organic synthesis and potential pharmaceutical applications (Martens et al., 1992).

Antitumor Activity

3-(1H-Indol-2-yl)phenyl)(3,4,5-trimethoxyphenyl)methanone (I-387) is an indole compound with notable antitubulin action and potent antitumor activity across various preclinical models. It demonstrates a promising pharmacological profile, avoiding drug resistance mediated by P-glycoprotein and exhibiting less neurotoxicity compared to vinca alkaloids. The pharmacokinetics and metabolism studies of I-387 offer insights into the design of drugs with potent anticancer effects (Ahn et al., 2011).

Protein Tyrosine Kinase Inhibitory Activity

Furan-2-yl(phenyl)methanone derivatives, related to the compound in focus, have been synthesized and shown to exhibit promising in vitro protein tyrosine kinase inhibitory activity. This suggests potential applications in cancer therapy and the development of novel anticancer drugs (Zheng et al., 2011).

Antimicrobial Activity

Synthesis and characterization of novel indole-based derivatives reveal antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents. This highlights the versatility of indole compounds in addressing various therapeutic needs, including fighting bacterial and fungal infections (Nagarapu & Pingili, 2014).

EGFR Inhibition and Anti-Cancer Activity

Pyrazolinyl-indole derivatives have been identified as potent inhibitors of the epidermal growth factor receptor (EGFR), showing remarkable cytotoxic activities against a range of cancer cell lines. This research underscores the potential of indole derivatives in targeted cancer therapies, particularly in overcoming drug resistance and improving treatment outcomes (Khalilullah et al., 2022).

特性

IUPAC Name |

2,3-dihydroindol-1-yl-(1-phenyl-4,5-dihydrofuro[2,3-g]indazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19N3O2/c28-24(26-14-12-16-6-4-5-9-20(16)26)22-19-10-11-21-18(13-15-29-21)23(19)27(25-22)17-7-2-1-3-8-17/h1-9,13,15H,10-12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INEHJNBHCXXOJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C3=C1C(=NN3C4=CC=CC=C4)C(=O)N5CCC6=CC=CC=C65 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

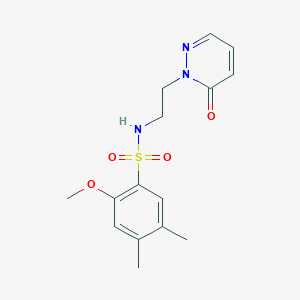

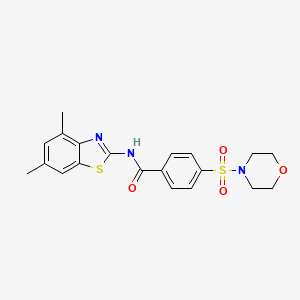

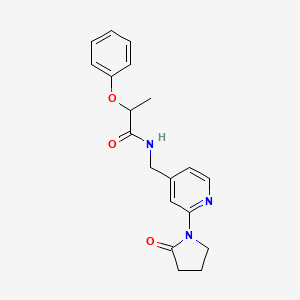

![N-(3-bromophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2841754.png)

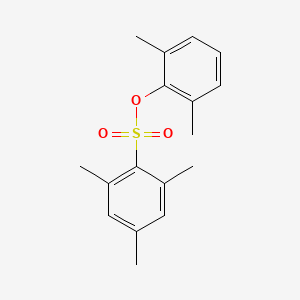

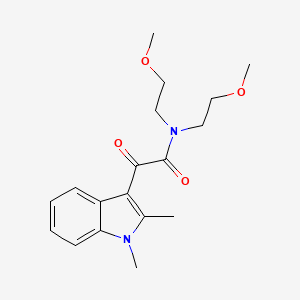

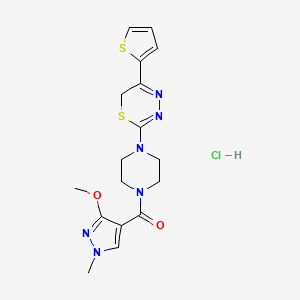

![7-[(3,4-Dichlorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2841759.png)

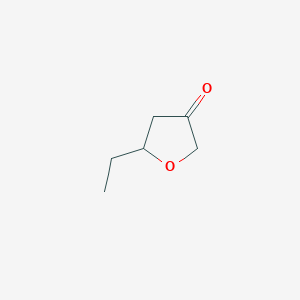

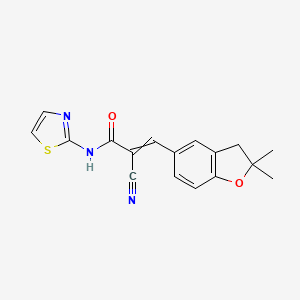

![N-(3,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2841760.png)